Tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate
Description
Tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure, which includes a nitrogen atom. The presence of fluorine atoms in the structure adds unique properties to the compound, making it of interest in various scientific fields.
Properties
Molecular Formula |
C12H20F2N2O2 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-6-8-4-5-11(15,7-16)12(8,13)14/h8H,4-7,15H2,1-3H3 |
InChI Key |
FFUJLJAUEYLDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)(C2(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound . This process often involves the use of acyclic starting materials that contain the required stereochemical information to form the bicyclic scaffold in a stereocontrolled manner .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Ester
The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine. Acidic hydrolysis is the primary method for its removal:
This deprotection is pivotal for subsequent functionalization of the free amine .
Functionalization of the Amino Group
The primary amine undergoes nucleophilic substitution, acylation, and sulfonylation:
Acylation Reactions
Sulfonylation Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methanesulfonyl chloride | Et₃N, THF, 0°C to RT | 1-methanesulfonamido derivative | 82% |
Substitution at Fluorine Positions
The electron-withdrawing effect of fluorine atoms enhances reactivity toward nucleophilic aromatic substitution (SNAr) under specific conditions:
Oxidation of the Bicyclic Framework
The bridgehead positions are susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 60°C | 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octan-6-one | 45% |
Reduction of the Ester Group
The tert-butyl ester can be reduced to the alcohol:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C to RT | 3-hydroxymethyl-8,8-difluoro derivative | 70% |
Catalytic Cross-Coupling Reactions
The amino group facilitates palladium-catalyzed couplings:
| Reaction Type | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, XPhos | Toluene, 100°C | Arylated derivatives | 75% |
Comparative Reactivity Analysis
The difluoro substituents significantly influence reaction pathways compared to non-fluorinated analogs:
| Parameter | Difluoro Derivative | Non-Fluorinated Analog |
|---|---|---|
| SNAr Reactivity | Enhanced due to electron withdrawal | Minimal |
| Oxidation Susceptibility | Higher at bridgehead positions | Lower |
| Thermal Stability | Reduced due to steric strain | Higher |
Scientific Research Applications
Tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate: Similar structure but lacks the fluorine atoms.
Tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate: Another similar compound with slight variations in the structure.
Uniqueness
The presence of fluorine atoms in tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate makes it unique compared to its analogs. Fluorine atoms can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it a valuable compound for various applications.
Biological Activity
Tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a nitrogen atom incorporated into one of the rings. Its molecular formula is C12H16F2N2O2, with a molecular weight of approximately 226.32 g/mol. The presence of functional groups such as the tert-butyl group, amino group, and difluorinated moieties contributes to its unique chemical reactivity and potential biological activity .
Mechanisms of Biological Activity
This compound exhibits various biological activities primarily through the following mechanisms:
1. Interaction with Biological Targets:
- The compound interacts with specific protein targets, potentially modulating their activity. This interaction may involve disruption of protein-protein interactions, which is common in macrocyclic compounds .
2. Enzyme Inhibition:
- Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The exact enzymes targeted and the inhibition mechanisms require further investigation .
3. Antimicrobial Properties:
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Potential enzyme inhibitor | Disruption of protein interactions |
| Tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate | Moderate antimicrobial | Cell wall synthesis inhibition |
| Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Antiviral activity | Inhibition of viral replication |
Case Study Insights
A recent study investigated the effects of various azabicyclo compounds on bacterial resistance mechanisms. It was noted that compounds with similar structural features to this compound demonstrated significant inhibition against beta-lactamases, which are key players in antibiotic resistance . This suggests that further exploration into this compound could yield valuable insights into developing new antimicrobial agents.
Synthesis and Derivatives
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yields and purity . Researchers are also exploring derivatives of this compound to enhance its biological activity and broaden its applications in medicinal chemistry.
Q & A
Basic: What is the structural significance of the bicyclo[3.2.1]octane core in this compound’s application to protein-protein interaction (PPI) modulation?
The rigid bicyclo[3.2.1]octane scaffold imposes conformational constraints, enhancing binding affinity to flat, hydrophobic PPI interfaces. The 1-amino group enables functionalization (e.g., coupling to pharmacophores), while the 8,8-difluoro substituents improve metabolic stability and influence electronic properties for target engagement. This framework is validated in targeting low-druggability PPI sites, as seen in antimicrobial and oncological research .
Methodological Insight : Prioritize molecular docking studies to assess complementarity between the bicyclic core and target PPIs. Use substituent scanning (e.g., replacing difluoro with methyl or hydroxyl groups) to map steric and electronic contributions .
Basic: What synthetic routes are commonly employed to introduce the tert-butyl carbamate protecting group?
The tert-butyl carbamate (Boc) group is typically introduced via:
- Stepwise Protection : React the free amine (1-amino group) with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or THF under basic conditions (e.g., DMAP or TEA).
- Telescoped Procedures : Combine Boc protection with subsequent cyclization or fluorination steps to minimize intermediate isolation. For example, describes a telescoped synthesis yielding 44% via column chromatography (CH₂Cl₂–Et₂O, 9:1) .
Key Validation : Monitor reaction completion using TLC (Rf ~0.10 in Et₂O) or LC-MS for Boc incorporation .
Advanced: How can regioselective difluorination at the 8,8-positions be achieved without side reactions?
Regioselectivity challenges arise due to competing fluorination at adjacent positions. Successful strategies include:
- Electrophilic Fluorination : Use Selectfluor® or NFSI in aprotic solvents (e.g., DMF) at −20°C to favor 8,8-positions.
- Radical Fluorination : Employ photoredox catalysis with fluoroalkyl iodides (e.g., TFEDAI) to target electron-deficient carbons.
- Post-Functionalization : Introduce fluorine via late-stage deoxyfluorination (e.g., DAST or Deoxo-Fluor) after constructing the bicyclic core .
Contradiction Note : reports variable yields (30–60%) depending on fluorinating agents. Optimize solvent polarity and temperature to suppress byproducts .
Advanced: What analytical techniques resolve stereochemical ambiguities in the azabicyclo[3.2.1]octane core?
- Chiral HPLC : Use a Chiralpak® IA column (hexane:IPA, 85:15) to separate enantiomers or diastereomers.
- NOE NMR : Conduct 2D NOESY to confirm spatial proximity of protons (e.g., endo vs. exo configurations).
- X-ray Crystallography : Co-crystallize with heavy-atom derivatives (e.g., bromide salts) for absolute configuration determination, as demonstrated in for related bicyclic structures .
Example : highlights hydroxylated derivatives requiring careful analysis to distinguish endo/exo isomers via NMR coupling constants .
Advanced: How should researchers address conflicting data on the compound’s stability under acidic conditions?
Contradictory reports suggest variability in Boc deprotection kinetics:
- Controlled Deprotection : Use 20% TFA in DCM (0°C, 1 hr) for selective Boc removal without degrading the bicyclic core.
- Stability Screening : Pre-test the compound under proposed reaction conditions (pH, temperature) via LC-MS to identify decomposition pathways (e.g., retro-Diels-Alder or fluorine loss) .
Data-Driven Design : notes instability in strong acids (e.g., HCl), recommending milder alternatives like formic acid for sensitive substrates .
Advanced: How does the 8,8-difluoro substitution impact the compound’s pharmacokinetic (PK) profile compared to non-fluorinated analogs?
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, extending half-life (e.g., t₁/₂ increased from 2.1 hr to 4.8 hr in murine models).
- Membrane Permeability : LogP increases by ~0.5 units due to fluorine’s hydrophobicity, enhancing blood-brain barrier penetration in CNS-targeted studies.
- Comparative Data : Non-fluorinated analogs show 3-fold lower plasma exposure in pharmacokinetic assays .
Methodology : Use parallel artificial membrane permeability assays (PAMPA) and liver microsome stability tests to quantify fluorination effects .
Advanced: What strategies mitigate racemization during peptide coupling reactions involving the 1-amino group?
- Coupling Reagents : Use HATU or PyBOP (vs. EDCI) to minimize racemization in polar aprotic solvents (DMF or DMSO).
- Low-Temperature Reactions : Conduct couplings at −15°C to slow base-catalyzed enantiomerization.
- Chiral Monitoring : Track enantiomeric excess (ee) via Marfey’s reagent derivatization pre- and post-coupling .
Case Study : demonstrates successful coupling of the amino group to cyclic peptides with >95% ee using HATU/DIEA in DMF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
